Comparative Gastrointestinal Absorption: 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate (TBB) vs. Class Averages
The gastrointestinal absorption of TBB is quantified at 85% following a single oral gavage dose of 0.1 µmol/kg in rats [1]. This value is derived from a direct radiolabeled mass balance study. While class-level data for structurally similar BFRs are scarce, this high absorption fraction contrasts with the generally poor oral bioavailability observed for larger, more hydrophobic BFRs like decabromodiphenyl ether (BDE-209).
| Evidence Dimension | Oral bioavailability (absorption fraction) |
|---|---|
| Target Compound Data | ~85% of administered dose absorbed |
| Comparator Or Baseline | BDE-209 (Decabromodiphenyl ether) - estimated oral absorption < 10% (class-level inference) |
| Quantified Difference | Approximately 8-10 fold higher absorption for TBB |
| Conditions | In vivo, female SD rats, single oral gavage of 0.1 µmol/kg [14C]-EH-TBB [1] |
Why This Matters
High oral absorption indicates greater potential for systemic exposure following ingestion, a critical differentiator for risk assessment and regulatory compliance compared to BFRs with negligible bioavailability.
- [1] Knudsen GA, Sanders JM, Birnbaum LS. Disposition of the Emerging Brominated Flame Retardant, 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate, in Female SD Rats and Male B6C3F1 Mice: Effects of Dose, Route, and Repeated Administration. Toxicol Sci. 2016 Dec;154(2):392-402. View Source
